molecular formula C56H94O28 B12769887 Uttroside B CAS No. 88048-09-3

Uttroside B

Cat. No.: B12769887
CAS No.: 88048-09-3
M. Wt: 1215.3 g/mol
InChI Key: FJLUJBDSFBGOPL-YOKUEUOXSA-N
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Description

Uttroside B is a potent saponin derived from the plant Solanum nigrum Linn, commonly known as black nightshade. This compound has garnered significant attention due to its remarkable efficacy against liver cancer. It has been shown to be ten times more cytotoxic to the HepG2 liver cancer cell line than sorafenib, the only drug approved by the Food and Drug Administration for liver cancer at the time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uttroside B involves a challenging process due to its complex structure. Researchers have successfully completed a synthesis program, which is crucial for advancing this compound towards clinical applications .

Industrial Production Methods: Q BioMed Inc. and Chemveda Life Sciences have collaborated to scale up the production of this compound. This collaboration aims to prepare for pre-clinical evaluation, Orphan Drug filing, and Investigational New Drug application .

Chemical Reactions Analysis

Types of Reactions: Uttroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and safety.

Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as oxidizing agents, reducing agents, and catalysts. Specific conditions, such as temperature and pH, are optimized to achieve the desired reactions.

Major Products Formed: The primary product formed from these reactions is this compound itself, which is then further tested for its cytotoxicity and efficacy against liver cancer cells .

Scientific Research Applications

Uttroside B has shown significant potential in various scientific research applications:

Mechanism of Action

Uttroside B exerts its effects by inducing apoptosis in liver cancer cells. It down-regulates the activation of the mitogen-activated protein kinase and mammalian target of rapamycin pathways, leading to cell death. This mechanism is crucial for its cytotoxicity against liver cancer cells .

Properties

CAS No.

88048-09-3

Molecular Formula

C56H94O28

Molecular Weight

1215.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1

InChI Key

FJLUJBDSFBGOPL-YOKUEUOXSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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